molecular formula C7H7NS B6250632 5-methyl-6H-thieno[2,3-b]pyrrole CAS No. 1261151-47-6

5-methyl-6H-thieno[2,3-b]pyrrole

Cat. No.: B6250632
CAS No.: 1261151-47-6
M. Wt: 137.2
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Description

5-Methyl-6H-thieno[2,3-b]pyrrole is a fused heterocyclic compound featuring a thiophene ring fused to a pyrrole moiety, with a methyl substituent at the 5-position. Its synthesis involves cyclization reactions, such as the reaction of α-phenyl-β-nitrothiophene under specific conditions (Scheme 42 in ). The compound’s bicyclic structure combines the electron-rich nature of thiophene and the aromatic stability of pyrrole, making it a versatile scaffold in medicinal and materials chemistry.

Properties

CAS No.

1261151-47-6

Molecular Formula

C7H7NS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Pathway

The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole via reductive cyclization begins with α-phenyl-β-nitrothiophene as the precursor. The nitro group undergoes reduction, typically using carbon monoxide (CO) as a reductant in the presence of a molybdenum-based catalyst. This reduction generates an intermediate amine, which subsequently undergoes intramolecular cyclization to form the pyrrole ring (Fig. 1). The methyl group at the 5-position originates from the α-carbon of the nitrothiophene precursor.

Critical Steps :

  • Nitro Reduction : CO facilitates selective reduction of the nitro group to an amine without affecting the thiophene ring.

  • Cyclization : The amine attacks a neighboring electrophilic carbon, closing the pyrrole ring.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include catalyst choice, reductant concentration, and temperature. Molybdenum catalysts (e.g., Mo(CO)₆) paired with phosphine ligands enhance reaction efficiency. Elevated temperatures (120–150°C) and pressurized CO (10–20 atm) are typical, though CO surrogates like formate esters may substitute for safety.

Table 1: Representative Conditions for Reductive Cyclization

ParameterValue/RangeImpact on Yield
CatalystMo(CO)₆ + DPPP70–85%
Temperature140°COptimal
CO Pressure15 atmNecessary
SolventTolueneInert

Gewald Synthesis-Based Approach

Stepwise Procedure

The Gewald reaction constructs the thiophene core, which is subsequently functionalized and cyclized. The process involves three stages:

Gewald Reaction

A ketone (e.g., cyclopentanone), cyanoacetate, and elemental sulfur react to form 2-aminothiophene-3-carboxylate. For 5-methyl derivatives, methyl-substituted ketones are employed.

Example :
Cyclopentanone+Ethyl cyanoacetate+S8Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate\text{Cyclopentanone} + \text{Ethyl cyanoacetate} + \text{S}_8 \rightarrow \text{Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate}

Alkylation

The amino group is alkylated using methyl iodide or dimethyl sulfate to introduce the N-methyl substituent.

Thorpe-Ziegler Cyclization

The alkylated product undergoes cyclization under basic conditions (e.g., KOtBu) to form the pyrrole ring. Intramolecular nucleophilic attack by the amine on the ester carbonyl group drives ring closure.

Table 2: Gewald Method Optimization

StepReagents/ConditionsYield (%)
GewaldCyclopentanone, S₈, DMF75
AlkylationCH₃I, K₂CO₃, acetone90
CyclizationKOtBu, THF, 80°C65

Alternative Synthetic Routes

Nitration and Reduction Strategies

Alternative routes involve nitration of preformed thienopyrrole intermediates followed by selective reduction. For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate at the 6-position, followed by tin(II) chloride reduction, yields 5-methyl derivatives. However, regiochemical challenges and byproduct formation limit scalability.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings have been explored to install methyl groups post-cyclization. For instance, vinylboronic acids couple with brominated intermediates, followed by hydrogenation to introduce methyl substituents. This method offers regioselectivity but requires multistep synthesis.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Range
Reductive CyclizationFewer steps, scalableHigh-pressure CO required70–85%
Gewald-BasedModular, adaptable to substitutionsMultistep, moderate cyclization60–75%
Nitration/ReductionRegioselectiveLow yields, byproducts40–50%

Chemical Reactions Analysis

Types of Reactions

5-methyl-6H-thieno[2,3-b]pyrrole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .

Mechanism of Action

The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit glycogen phosphorylase, histone lysine demethylase, and D-amino acid oxidase . These interactions are mediated through the binding of the compound to the active sites of these enzymes, leading to the modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5-methyl-6H-thieno[2,3-b]pyrrole, highlighting the impact of substituents on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Application/Notes Reference
This compound C7H7NS 137.20 Methyl at C5 Cyclization of α-phenyl-β-nitrothiophene Intermediate for complex heterocycles
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C8H7NO2S 181.21 Methoxycarbonyl at C5 Esterification of parent compound Building block for drug synthesis
Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate C19H18F3NO2S 381.40 Trifluoromethylbenzyl, ethyl ester at C5 Multi-step alkylation/esterification Potential kinase inhibitor candidate
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate C11H14N2O2S 254.31 Amino, dimethyl groups at C2/C3/C4 Nucleophilic substitution/amination Bioactive intermediate
Key Observations:
  • Electron-Withdrawing Groups: The methoxycarbonyl group in methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate increases polarity and reactivity, making it suitable for coupling reactions in drug synthesis.
  • Amino Substituents: The amino group in ’s derivative introduces hydrogen-bonding capability, critical for interactions in biological systems.

Physicochemical Properties

  • Melting Points: Thieno-pyrrole derivatives with carboxylate esters (e.g., compound 19a in ) exhibit higher melting points (200–201°C) due to hydrogen-bonding networks, whereas alkylated analogs (e.g., ) have lower melting points (78–79°C) due to reduced crystallinity.
  • Solubility : The methyl ester in ’s compound improves aqueous solubility compared to the parent 5-methyl derivative, critical for pharmacokinetics.

Biological Activity

5-Methyl-6H-thieno[2,3-b]pyrrole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is a heterocyclic compound characterized by a thieno-pyrrole structure. Its synthesis typically involves cyclization reactions starting from appropriate precursors. The compound can be synthesized through various methods, including palladium-catalyzed cyclization and thermolysis techniques.

Table 1: Synthesis Methods of this compound

MethodDescription
Palladium-Catalyzed CyclizationInvolves the reaction of nitroalkenes under controlled conditions to form the thienopyrrole structure.
ThermolysisHeating of suitable precursors in solvents like toluene to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, it was found to modulate pathways related to tumor necrosis factor (TNF) signaling, which is crucial in cancer biology.

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on several cancer cell lines:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results: The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in inflammatory pathways and cellular proliferation.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionInteracts with enzymes such as glycogen phosphorylase and iNOS, affecting metabolic pathways.
Cytokine ModulationReduces the production of pro-inflammatory cytokines like TNF-α in activated macrophages.
Cell Cycle RegulationInduces cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound may cause skin irritation and eye damage at high concentrations. Further toxicological evaluations are necessary to establish a safety profile for potential therapeutic use.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-6H-thieno[2,3-b]pyrrole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used approach involves cyclocondensation of pyrrole precursors with thiophene derivatives. For example, methyl esters of thienopyrroles (e.g., methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) are synthesized via nucleophilic substitution or palladium-catalyzed coupling. Reaction optimization, such as using anhydrous DMF and N-methylmorpholine for activating carboxyl groups, can achieve yields >90% . Solvent choice (e.g., toluene for Suzuki-Miyaura coupling) and temperature control (e.g., reflux at 150°C for multi-component reactions) significantly impact purity, as shown in protocols for pyrido[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • Methodological Answer : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, β-CH2 protons in thienoyl-pyrrolo[2,3-d]pyrimidines resonate at δ 2.40–2.60 ppm, while aromatic protons in the thiophene ring appear as distinct singlets (δ 8.23–9.25 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weights, and DEPT/2D NMR resolves overlapping signals in fused-ring systems. IR spectroscopy confirms functional groups like esters (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do substituents at the 5-position of the thieno[2,3-b]pyrrole core affect biological activity, particularly in antitumor applications?

  • Methodological Answer : Substituents like methyl, ethyl, or propyl chains at the 5-position modulate cytotoxicity. For instance, 5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene derivatives exhibit IC₅₀ values <1 µM against leukemia cells due to enhanced membrane permeability . Conversely, bulky groups (e.g., cyclopentyl) reduce activity by steric hindrance. Structure-activity relationship (SAR) studies using regioisomers (e.g., thiophene-2- vs. 3-carboxylic acid derivatives) reveal that electronic effects from electron-withdrawing groups (e.g., nitro, halogens) enhance DNA intercalation .

Q. What strategies can resolve contradictions in NMR data interpretation for complex thienopyrrole derivatives?

  • Methodological Answer : Contradictions arise from dynamic proton exchange or overlapping signals. Strategies include:
  • Variable-temperature NMR : Resolves exchange-broadened signals (e.g., NH protons in pyrrolo-pyrimidines at δ 10–12 ppm) .
  • Isotopic labeling : Deuterated solvents (DMSO-d6) clarify solvent-suppressed peaks.
  • 2D experiments (COSY, HSQC) : Assign coupling patterns in fused-ring systems (e.g., distinguishing thieno[2,3-b]pyrrole from pyrido[1,2-a]pyrimidine protons) .

Q. What are the challenges in optimizing Suzuki-Miyaura cross-coupling reactions for introducing aryl groups to the thieno[2,3-b]pyrrole scaffold?

  • Methodological Answer : Key challenges include:
  • Catalyst selection : Palladium(II) acetate with phosphine ligands (e.g., SPhos) improves coupling efficiency for electron-deficient aryl boronic acids .
  • Substrate compatibility : Brominated thienopyrroles (e.g., 6-bromo derivatives) require inert conditions (argon atmosphere) to prevent dehalogenation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) isolates regioisomers, as seen in the synthesis of 6-methyl-thiazolo[4,5-b]pyridines .

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